molecular formula C13H17NO6S2 B2680500 Methyl 4-{[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]sulfamoyl}benzoate CAS No. 1219913-30-0

Methyl 4-{[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]sulfamoyl}benzoate

Cat. No.: B2680500
CAS No.: 1219913-30-0
M. Wt: 347.4
InChI Key: LFJAWBGRAIHTCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]sulfamoyl}benzoate is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzoate ester linked to a sulfamoyl group, which is further connected to a thiolane ring. Its unique structure allows it to participate in various chemical reactions, making it valuable in fields such as drug development, polymer synthesis, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]sulfamoyl}benzoate typically involves multiple steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through the reaction of a suitable diene with sulfur dioxide, followed by oxidation to introduce the sulfone group.

    Attachment of the Sulfamoyl Group: The thiolane ring is then reacted with a sulfamoyl chloride derivative under basic conditions to form the sulfamoyl-thiolane intermediate.

    Esterification: The final step involves the esterification of 4-aminobenzoic acid with methanol in the presence of a catalyst, followed by coupling with the sulfamoyl-thiolane intermediate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]sulfamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be further oxidized to introduce additional sulfone groups.

    Reduction: Reduction reactions can target the sulfone groups, converting them back to sulfides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfide-containing compounds. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 4-{[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]sulfamoyl}benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.

    Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme inhibition and protein binding.

    Industry: The compound is used in the synthesis of polymers and other materials, contributing to advancements in material science.

Mechanism of Action

The mechanism by which Methyl 4-{[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]sulfamoyl}benzoate exerts its effects involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The thiolane ring and benzoate ester provide structural stability and facilitate binding to target molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea}: Similar in structure but with a urea group instead of a sulfamoyl group.

    Methyl 4-{[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate}: Features a carbamate group, offering different reactivity and applications.

Uniqueness

Methyl 4-{[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]sulfamoyl}benzoate is unique due to its combination of a sulfamoyl group and a thiolane ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.

Properties

IUPAC Name

methyl 4-[(1,1-dioxothiolan-3-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S2/c1-20-13(15)11-2-4-12(5-3-11)22(18,19)14-8-10-6-7-21(16,17)9-10/h2-5,10,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJAWBGRAIHTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.